N-(butan-2-yl)-2-chloropyridin-4-amine

Catalog No.
S13792622
CAS No.
M.F
C9H13ClN2
M. Wt
184.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(butan-2-yl)-2-chloropyridin-4-amine

Product Name

N-(butan-2-yl)-2-chloropyridin-4-amine

IUPAC Name

N-butan-2-yl-2-chloropyridin-4-amine

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

InChI

InChI=1S/C9H13ClN2/c1-3-7(2)12-8-4-5-11-9(10)6-8/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

QBFZKJCULKVXMS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=NC=C1)Cl

N-(butan-2-yl)-2-chloropyridin-4-amine is a chemical compound characterized by a pyridine ring substituted with a chlorine atom and an amine group, alongside a butan-2-yl side chain. Its chemical formula is C9H11ClN2C_9H_{11}ClN_2, and it features a pyridine core, which is a six-membered aromatic heterocyclic compound containing one nitrogen atom. The presence of the butan-2-yl group contributes to its unique properties, potentially affecting its solubility and biological activity.

Typical of amines and chlorinated pyridines. Notably, it can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring. For example, it can react with nucleophiles such as alkoxides or amines to form new substituted derivatives:

  • Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Alkylation: The amine can also be alkylated using alkyl halides, leading to more complex structures.

These reactions are crucial for synthesizing derivatives that may have enhanced biological activity or different physicochemical properties.

Compounds containing pyridine and amine functionalities often exhibit significant biological activities. N-(butan-2-yl)-2-chloropyridin-4-amine may possess pharmacological properties akin to other pyridine derivatives, which are known for their roles as:

  • Antimicrobial agents: Some studies suggest that similar compounds display activity against various bacterial strains.
  • Anti-inflammatory agents: Pyridine derivatives have been explored for their potential in treating inflammation-related conditions.
  • CNS activity: Compounds with similar structures are often investigated for neuroactive properties.

The specific biological activity of N-(butan-2-yl)-2-chloropyridin-4-amine would require empirical testing to establish its efficacy and mechanism of action.

Synthesis of N-(butan-2-yl)-2-chloropyridin-4-amine can be achieved through several methods:

  • Direct Amination: Starting from 2-chloropyridine, the compound can be synthesized via direct amination with butan-2-amine under suitable conditions (e.g., using catalysts like palladium).
    2 chloropyridine+butan 2 amineN butan 2 yl 2 chloropyridin 4 amine\text{2 chloropyridine}+\text{butan 2 amine}\rightarrow \text{N butan 2 yl 2 chloropyridin 4 amine}
  • One-Pot Reactions: Utilizing tandem reactions involving 2-chloropyridine and butanone in the presence of bases and coupling agents can yield the desired product efficiently .
  • Reflux Methods: Heating 2-chloropyridine with butan-2-amine in organic solvents under reflux conditions may also facilitate the formation of the compound.

N-(butan-2-yl)-2-chloropyridin-4-amine has potential applications in:

  • Pharmaceuticals: As a building block for drug development targeting various diseases.
  • Agricultural Chemicals: Its derivatives may serve as agrochemicals due to potential herbicidal or fungicidal properties.
  • Material Science: It could be utilized in synthesizing polymers or materials with specific electronic or optical properties.

Interaction studies involving N-(butan-2-yl)-2-chloropyridin-4-amine could focus on:

  • Protein Binding: Understanding how this compound interacts with biological macromolecules, such as enzymes or receptors.
  • Metabolic Pathways: Investigating how it is metabolized within biological systems.
  • Synergistic Effects: Studying its interactions with other drugs or compounds to enhance therapeutic efficacy.

Such studies are essential for determining the safety and effectiveness of this compound in medicinal chemistry.

Several compounds share structural similarities with N-(butan-2-yl)-2-chloropyridin-4-amine, including:

Compound NameStructure TypeUnique Features
4-Chloro-N-methylpyridin-2-aminesPyridine derivativeMethyl substitution affects solubility and reactivity
3-Chloro-N-butylanilineAromatic amineDifferent aromatic system alters biological activity
N-(ethyl)-pyridin-4-aminesPyridine derivativeEthyl group impacts sterics and reactivity

Uniqueness of N-(butan-2-yl)-2-chloropyridin-4-amine

N-(butan-2-yl)-2-chloropyridin-4-amines' unique combination of a chlorinated pyridine structure with a branched alkyl chain distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability while offering diverse reactivity profiles that could be exploited in synthetic applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.0767261 g/mol

Monoisotopic Mass

184.0767261 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types